molecular formula C8H10O3 B1361829 Ethyl 2-Methyl-3-furoate CAS No. 28921-35-9

Ethyl 2-Methyl-3-furoate

Cat. No.: B1361829
CAS No.: 28921-35-9
M. Wt: 154.16 g/mol
InChI Key: DOHUEYINVDLUSG-UHFFFAOYSA-N
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Description

Ethyl 2-Methyl-3-furoate is an organic compound with the molecular formula C₈H₁₀O₃. It is an ester derived from 2-methyl-3-furoic acid and ethanol. This compound is known for its pleasant fruity aroma and is used in various applications, including flavoring agents and intermediates in organic synthesis .

Mechanism of Action

Ethyl 2-Methyl-3-furoate, also known as 2-Methyl-3-furancarboxylic Acid Ethyl Ester, is a chemical compound with the molecular formula C8H10O3 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The compound is primarily used as a solvent and an intermediate in organic synthesis

Biochemical Pathways

This compound is involved in the synthesis of several compounds. For instance, it has been used in the synthesis of acyl furans via a catalytic cross-ketonization process . .

Pharmacokinetics

Its physical properties, such as a boiling point of 188.3ºC and a density of 1.078g/cm3 , suggest that it could be absorbed and distributed in the body.

Result of Action

As an intermediate in organic synthesis, it contributes to the formation of various compounds . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by factors such as temperature, pH, and the presence of other chemicals. It’s important to note that this compound is insoluble in water but soluble in alcohol and oils . This solubility profile could influence its distribution and action in different environments.

Biochemical Analysis

Biochemical Properties

Ethyl 2-Methyl-3-furoate plays a significant role in biochemical reactions, particularly in the context of flavor and fragrance chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex aroma compounds. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds, leading to the release of the furan ring and the formation of other bioactive compounds . Additionally, this compound can act as a substrate for certain oxidoreductases, which modify its structure through oxidation-reduction reactions, further diversifying its biochemical roles .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to shifts in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds to specific receptors and enzymes, modulating their activity through competitive or non-competitive inhibition . For example, it can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the degradation products of this compound can accumulate, potentially affecting its biological activity and long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can diminish over time, necessitating careful consideration of experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and oxidoreductases . These enzymes facilitate the conversion of this compound into various metabolites, which can participate in further biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins, affecting its bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It is often localized to the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its role in cellular metabolism and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Methyl-3-furoate can be synthesized through the esterification of 2-methyl-3-furoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of furfural to 2-methyl-3-furoic acid, followed by esterification with ethanol. This process is optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Methyl-3-furoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-Methyl-3-furoate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester configuration and the position of the methyl group on the furan ring. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Properties

IUPAC Name

ethyl 2-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHUEYINVDLUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294172
Record name Ethyl 2-Methyl-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-35-9
Record name 28921-35-9
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Record name Ethyl 2-Methyl-3-furoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-3-furoate
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Synthesis routes and methods

Procedure details

A mixture of 3.12 g (0.02 mole) ethyl 2-acetyl-2-butenoate and 3.56 g (0.02 mole) N-bromosuccinimide in 50 ml of carbon tetrachloride was heated at reflux for 19 hours. After cooling, the insoluble succinimide was removed by filtration and the solution concentrated by rotary evaporation. Distillation of the crude product gave 0.73 g (24%) of ethyl 2-methyl-3-furoate, bp 87°-9° C. (20 mm).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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